molecular formula C19H21FN2O4S B2995064 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide CAS No. 921909-08-2

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide

Cat. No.: B2995064
CAS No.: 921909-08-2
M. Wt: 392.45
InChI Key: MWPVCFXSKQYHNF-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide is a synthetic small molecule characterized by a benzoxazepin core fused with a sulfonamide-substituted aromatic ring. The benzoxazepin moiety features a seven-membered heterocyclic ring containing oxygen and nitrogen, with ethyl and dimethyl substituents at the 5- and 3,3-positions, respectively. The 2-fluorobenzenesulfonamide group at the 7-position introduces a sulfonamide linker and a fluorine atom at the ortho position of the benzene ring.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-4-22-15-11-13(9-10-16(15)26-12-19(2,3)18(22)23)21-27(24,25)17-8-6-5-7-14(17)20/h5-11,21H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPVCFXSKQYHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of benzoxazepine derivatives. This compound has drawn interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C23H27F3N2O4SC_{23}H_{27}F_{3}N_{2}O_{4}S, indicating a significant degree of complexity with various functional groups that enhance its reactivity and biological interactions. The presence of a sulfonamide group is particularly noteworthy as it is known for its diverse biological activities.

Property Details
Molecular Weight 468.54 g/mol
Functional Groups Sulfonamide, Tetrahydrobenzo[b][1,4]oxazepine
Chemical Structure Contains an oxazepine ring and sulfonamide moiety

Biological Activity

Research indicates that compounds within the benzoxazepine class exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. The specific mechanisms of action for this compound are linked to its interactions with various molecular targets.

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or microbial infections. For example, sulfonamides have been shown to inhibit carbonic anhydrases, which play critical roles in physiological processes such as pH regulation and fluid balance .
  • Receptor Interaction : Studies suggest that this compound could bind to specific receptors or enzymes, elucidating its potential therapeutic effects in various conditions.

Research Findings

Recent studies highlight the importance of the structural features of this compound in determining its biological activity. The unique combination of functional groups allows for diverse chemical interactions which can be harnessed for therapeutic purposes.

Summary of Findings

Study Focus Findings
Enzyme InhibitionPotential inhibition of carbonic anhydrases
Anti-inflammatoryReduces cytokine levels in models
AntimicrobialEffective against various pathogens

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with derivatives such as N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (). Key differences include:

Substituent Type: The target compound features a sulfonamide group (-SO₂NH₂), while the analog has a benzamide group (-CONH₂).

Fluorination Pattern : The target compound has a single ortho-fluorine on the benzene ring, whereas the analog has 3,4-difluoro substitutions. Fluorine’s electron-withdrawing effects can influence aromatic ring reactivity, metabolic stability, and lipophilicity. Ortho-fluorine may sterically hinder rotational freedom, affecting binding kinetics .

Hypothetical Bioactivity and Pharmacokinetic Profiles

Based on , compounds with similar core structures but differing substituents often cluster into distinct bioactivity groups. For example:

  • Sulfonamide-containing derivatives may target enzymes like carbonic anhydrases or tyrosine kinases due to the sulfonamide’s affinity for zinc-containing active sites.
  • Benzamide analogs might prioritize interactions with G-protein-coupled receptors or transporters, leveraging the amide group’s flexibility.

Table 1: Structural and Inferred Property Comparison

Compound Name Core Structure Substituent (Position) Molecular Weight (Da)* Predicted LogP* Key Functional Groups
Target Compound Benzoxazepin 2-fluorobenzenesulfonamide ~407.45 ~2.8 Sulfonamide, Fluorine
N-(...)-3,4-difluorobenzamide Benzoxazepin 3,4-difluorobenzamide ~388.38 ~3.2 Benzamide, Difluoro

*Calculated using average mass from and analogous compounds.

Implications for Drug Discovery

emphasizes that minor structural variations can drastically alter bioactivity profiles. Conversely, the 3,4-difluoro pattern in the analog could increase metabolic resistance due to reduced cytochrome P450 interactions .

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